Pentafluorophenol-D

Overview

Description

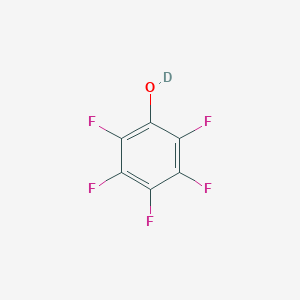

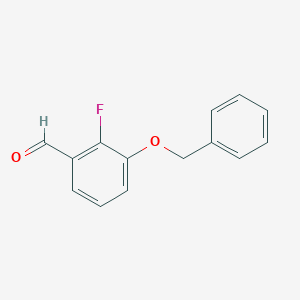

Pentafluorophenol-D, also known as PFP-D, is a deuterated derivative of pentafluorophenol. It is a widely used reagent in organic chemistry, especially in the field of peptide synthesis. This compound is a white crystalline powder with a molecular weight of 154.05 g/mol. It is soluble in polar solvents such as water, methanol, and acetonitrile.

Scientific Research Applications

Cell-based bioassays in clinical research : Pentafluorophenol-D-functionalized microfluidic devices are utilized for cell-based bioassays, potentially benefiting fields like angiogenesis research (Lahann et al., 2003).

Production of pentafluorophenyl hydride complexes : Its ability to generate pentafluorophenyl hydride complexes from C-F insertion is a notable application in scientific research (Whittlesey, Perutz, & Moore, 1996).

Applications in nanolithography : It is used in dip-pen nanolithography (DPN), a powerful tool for depositing materials on various surfaces, significant in molecular electronics, materials assembly, and biological recognition studies (Salaita, Wang, & Mirkin, 2007).

Proton source in chemical reactions : Pentafluorophenol acts as an efficient proton source, especially in sodium borohydride reductions, allowing regioselective reduction of α-unsaturated carbonyl compounds to allylic alcohols (Fuller, Williamson, & Singaram, 1994, 1995).

Fluorescence spectra and vibrational structure studies : It's used for examining fluorescence spectra and vibrational structures (Bondybey, English, Miller, & Vaughn, 1981).

Production of fluorinated urethanes and diurethanes : Pentafluorophenyl isocyanate is used in the production of highly fluorinated urethanes and diurethanes from polyfluoro alcohols, which are noted for their hydrophobicity and oleophobicity (Soto, Sebastián, & Marquet, 2014).

Microengineered surfaces : this compound-coated substrates are employed for microengineered surfaces that interact with specific compounds for applications like fluorescence microscopy (Lahann, Choi, Lee, Jensen, & Langer, 2001).

Lithium battery electrolytes : It is used in increasing the solubility of lithium fluoride or lithium oxide in non-aqueous electrolytes for lithium batteries (Li, Lee, Li, Yang, & Huang, 2009).

Photodegradation studies : Research on the photodegradation pathway of pentachlorophenol, which demonstrates the feasibility of density functional theory in predicting dechlorination pathways (Suegara, Lee, Espino, Nakai, & Hosomi, 2005).

Pentafluoroethylating agent : It serves as a versatile pentafluoroethylating reagent for various substrates, including unactivated aryl bromides (Lishchynskyi & Grushin, 2013).

Dissociative electron attachment studies : Research in this area has shown that HF formation can enable efficient low energy dissociative electron attachment processes using this compound (Ómarsson, Bjarnason, Ingólfsson, Haughey, & Field, 2012).

Selective fluorescence sensing : The development of 9-N-Alkylaminomethylanthracene probes for selective fluorescence sensing of pentafluorophenol is another application (Pandith, Kumar, & Kim, 2015).

Electrochemical oxidation studies : The main products of electrolysis of pentafluorophenol are perfluorocyclohexadienone and dimers of the radical pentafluorophenol (Devynck, Hadid, & Virelizier, 1979).

Biomedical research and diagnostics : DNP-azide-patterned surfaces are used for studying the activation process of single mast cells in these fields (Kumar, Bonicelli, Sekula-Neuner, Cato, Hirtz, & Fuchs, 2016).

Synthesis of activated sulfonate esters : Pentafluorophenyl (PFP) sulfonate esters can be synthesized using a copper-catalyzed oxidative process, providing a broad range of PFP esters in good yields (Vedovato, Talbot, & Willis, 2018).

Structural studies in chemistry : The structure of the complex of 1,8-bis(dimethylamino)naphthalene (DMAN) with pentafluorophenol fluorophenol (PFP) has been determined using X-ray diffraction (Odiaga, Kanters, Lutz, & Grech, 1992).

Safety and Hazards

Future Directions

Pentafluorophenol has been discovered to be an effective catalyst for the Pictet-Spengler reaction . This suggests potential future directions in exploring its use in other chemical reactions and syntheses.

Relevant Papers The paper “Pentafluorophenol (C - Chemistry Europe - Wiley Online Library” discusses the use of pentafluorophenol as a catalyst for the Pictet-Spengler reaction . Another paper “Pentafluorophenol - Jones - Major Reference Works - Wiley Online Library” provides a comprehensive overview of pentafluorophenol, including its preparation, physical data, and precautions .

Mechanism of Action

Target of Action

Pentafluorophenol-D, also known as Pentafluorophen(ol-d), is an organofluorine compound It’s known that pentafluorophenol is used to prepare pentafluorophenyl esters, which are active esters useful in peptide synthesis .

Mode of Action

It’s known that pentafluorophenol can initiate chemical reactions when it interacts with cysteine (cys), a biomarker of glioblastoma (gbm), in human-derived cells . This interaction causes a significant fluorescence response, which allows the imaging of GBM in both mouse models and human tissue samples .

Biochemical Pathways

It’s known that pentafluorophenol can be used to prepare pentafluorophenyl esters, which are active esters useful in peptide synthesis . This suggests that it may play a role in the biochemical pathways related to peptide synthesis.

Pharmacokinetics

It’s known that pentafluorophenol is a white odorless solid that melts just above room temperature . This suggests that its physical properties may influence its bioavailability.

Result of Action

It’s known that pentafluorophenol can cause a significant fluorescence response when it interacts with cysteine (cys), a biomarker of glioblastoma (gbm), in human-derived cells . This allows the imaging of GBM in both mouse models and human tissue samples .

Action Environment

It’s known that pentafluorophenol is considered hazardous because of oral, dermal and inhalation toxicity and because it causes severe skin burns and eye damage . This suggests that its action, efficacy, and stability may be influenced by environmental factors such as temperature and exposure to light.

Biochemical Analysis

Biochemical Properties

Pentafluorophenol-D plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It is commonly used to prepare pentafluorophenyl esters, which are active esters useful in peptide synthesis . These esters facilitate the formation of peptide bonds by acting as intermediates in the coupling reactions between amino acids. This compound interacts with enzymes such as proteases and esterases, which can hydrolyze the pentafluorophenyl esters, releasing the desired peptide products . Additionally, this compound can form covalent bonds with nucleophiles, including amino acids and peptides, through nucleophilic substitution reactions .

Cellular Effects

This compound has been shown to influence various cellular processes. In particular, it has been used as a cysteine-selective fluorescent probe for imaging human glioblastoma cells . This compound can selectively bind to cysteine residues in proteins, leading to the formation of fluorescent adducts that can be visualized using fluorescence microscopy. This property makes this compound a valuable tool for studying cell signaling pathways and protein interactions in cancer cells . Furthermore, this compound has been reported to have minimal toxicity and immune response, making it suitable for long-term studies in cellular models .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules through nucleophilic substitution reactions. The presence of five electronegative fluorine atoms in the benzene ring increases the electrophilicity of the carbon atoms, making them more susceptible to nucleophilic attack . This property allows this compound to react with nucleophiles such as amino acids, peptides, and proteins, forming stable covalent adducts. These interactions can lead to enzyme inhibition or activation, depending on the specific biomolecule involved . Additionally, this compound can influence gene expression by modifying the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of pentafluorophenolate and free hydroxyl ions . This degradation process can affect the long-term efficacy of this compound in biochemical assays. Studies have shown that this compound retains its activity for extended periods when stored under dry conditions . Long-term exposure to this compound in in vitro and in vivo studies has not shown significant adverse effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to have minimal toxicity and does not cause significant adverse effects . At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as alterations in metabolic processes . These toxic effects are dose-dependent and can be mitigated by adjusting the dosage and administration route. Threshold effects have been observed, where low doses of this compound do not elicit any significant biological response, while higher doses lead to pronounced toxic effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. Upon ingestion, this compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of hydroxylated metabolites that can be further conjugated with glucuronic acid or sulfate . These conjugated metabolites are more water-soluble and can be excreted from the body through urine . The metabolic pathways of this compound also involve interactions with other enzymes, such as esterases, which can hydrolyze the compound to release free fluorine ions .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to accumulate in lipid-rich compartments such as cell membranes and organelles . Additionally, this compound can interact with transport proteins and binding proteins, facilitating its transport across cellular barriers . The distribution of this compound within tissues is influenced by its affinity for specific biomolecules, such as proteins and lipids, which can sequester the compound and affect its localization .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the recognition of targeting signals present in its structure . These targeting signals can include short peptide sequences or specific chemical modifications that facilitate the transport of this compound to its intended subcellular location . Once localized, this compound can exert its effects on cellular processes by interacting with biomolecules within the targeted compartment .

properties

IUPAC Name |

1-deuteriooxy-2,3,4,5,6-pentafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF5O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H/i/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBNGYFFABRKICK-DYCDLGHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HF5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105596-34-7 | |

| Record name | Pentafluorophen(ol-d) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B27912.png)